molecular formula C15H26O4 B14306139 Methyl 12,12-dimethoxydodeca-4,8-dienoate CAS No. 113246-47-2

Methyl 12,12-dimethoxydodeca-4,8-dienoate

Cat. No.: B14306139
CAS No.: 113246-47-2
M. Wt: 270.36 g/mol
InChI Key: QTAQMVOJSJBHPB-UHFFFAOYSA-N
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Description

Methyl 12,12-dimethoxydodeca-4,8-dienoate: is an organic compound with the molecular formula C14H26O4 It is a methyl ester derivative of a dodecadienoic acid, characterized by the presence of two methoxy groups at the 12th carbon position and double bonds at the 4th and 8th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 12,12-dimethoxydodeca-4,8-dienoate typically involves the esterification of the corresponding dodecadienoic acid. The reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 12,12-dimethoxydodeca-4,8-dienoate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized using reagents such as potassium permanganate or ozone.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 12,12-dimethoxydodeca-4,8-dienoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation.

Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. The compound’s ability to undergo diverse chemical reactions makes it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 12,12-dimethoxydodeca-4,8-dienoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The double bonds and methoxy groups can participate in further chemical reactions, influencing the compound’s biological activity and reactivity.

Comparison with Similar Compounds

    Methyl 4,8-decadienoate: Similar in structure but lacks the methoxy groups at the 12th position.

    Methyl 12-methoxydodeca-4,8-dienoate: Contains only one methoxy group at the 12th position.

    Methyl dodeca-4,8-dienoate: Lacks both methoxy groups at the 12th position.

Uniqueness: Methyl 12,12-dimethoxydodeca-4,8-dienoate is unique due to the presence of two methoxy groups at the 12th carbon position. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

113246-47-2

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

methyl 12,12-dimethoxydodeca-4,8-dienoate

InChI

InChI=1S/C15H26O4/c1-17-14(16)12-10-8-6-4-5-7-9-11-13-15(18-2)19-3/h6-9,15H,4-5,10-13H2,1-3H3

InChI Key

QTAQMVOJSJBHPB-UHFFFAOYSA-N

Canonical SMILES

COC(CCC=CCCC=CCCC(=O)OC)OC

Origin of Product

United States

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